1-[(Aminooxy)methyl]-3-fluorobenzene: A Strategic Building Block for Proximal Functionalization
1-[(Aminooxy)methyl]-3-fluorobenzene: A Strategic Building Block for Proximal Functionalization
Topic: 1-[(Aminooxy)methyl]-3-fluorobenzene: Chemical Structure, Synthesis, and Application in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary
In the high-stakes arena of fragment-based drug discovery (FBDD) and lead optimization, 1-[(aminooxy)methyl]-3-fluorobenzene (CAS: 51572-90-8 for HCl salt) serves as a critical "chemoselective warhead." Unlike simple benzylamines, the O-substituted hydroxylamine moiety provides a unique reactivity profile—specifically the "alpha-effect"—enhancing nucleophilicity while maintaining a distinct pKa profile.
This guide dissects the structural utility of the meta-fluorinated scaffold, detailing its synthesis, stability protocols, and its pivotal role in generating oxime ether linkages—a bioisostere for ethers and amides in kinase inhibitors and antibody-drug conjugates (ADCs).
Chemical Identity & Physicochemical Profile[1][2][3][4]
The strategic value of this molecule lies in the 3-fluoro substituent . Fluorine at the meta position exerts a strong inductive electron-withdrawing effect (-I) without the resonance donation (+R) seen in para substitution. This modulates the acidity of the benzylic protons and the lipophilicity of the overall scaffold, often improving metabolic stability against CYP450 oxidation at the benzylic position.
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| IUPAC Name | O-(3-Fluorobenzyl)hydroxylamine | Common synonym |
| CAS No. | 51572-90-8 (HCl salt); 51572-89-5 (para-isomer) | Critical: Verify isomer specificity |
| Molecular Formula | C | C |
| Molecular Weight | 141.14 g/mol (Free Base) | 177.61 g/mol (HCl Salt) |
| Physical State | Colorless oil (Free Base); White solid (HCl) | Salt form preferred for stability |
| Solubility | DMSO, Methanol, DCM (Free Base) | Water, Ethanol (HCl Salt) |
| pKa (Conj. Acid) | ~4.0 - 4.5 | Significantly lower than benzylamine (~9.3) |
Expert Insight: The reduced pKa of the aminooxy group compared to primary amines allows for chemoselective acylation or alkylation at physiological pH, a property exploited in bioconjugation.
Synthetic Methodologies
High-purity synthesis of 1-[(aminooxy)methyl]-3-fluorobenzene typically avoids direct alkylation of hydroxylamine due to poly-alkylation risks. The industry standard utilizes the Gabriel Synthesis modification involving N-hydroxyphthalimide.
Protocol A: The Phthalimide Route (Standard)
This method ensures mono-alkylation and high yield.
-
Alkylation: React 3-fluorobenzyl bromide with N-hydroxyphthalimide in the presence of a mild base (TEA or K
CO ) in DMF or Acetonitrile at 60°C.-
Mechanism: S
2 displacement. The meta-fluorine does not significantly deactivate the benzylic halide.
-
-
Deprotection (Hydrazinolysis): Treat the intermediate N-(3-fluorobenzyloxy)phthalimide with hydrazine hydrate in Ethanol/DCM.
-
Purification: The byproduct phthalhydrazide precipitates. The filtrate is acidified with HCl/Dioxane to precipitate the target as the stable hydrochloride salt.
Protocol B: Mitsunobu Reaction (Alternative)
Used when starting from 3-fluorobenzyl alcohol instead of the bromide.
-
Reagents: PPh
, DIAD, N-hydroxyphthalimide. -
Advantage: Avoids handling lachrymatory benzyl bromides.[1][2][3]
Visualization: Synthesis Workflow
The following diagram outlines the critical decision points in the synthetic pathway.
Figure 1: Comparative synthetic routes (SN2 vs. Mitsunobu) converging on the phthalimide intermediate.
Reactivity & Applications in Drug Discovery
The aminooxy group is a "privileged structure" for generating oxime ethers . Unlike imines, oxime ethers are hydrolytically stable, making them excellent linkers for chemical biology and prodrug design.
Key Reaction: Oxime Ligation
Reaction with aldehydes or ketones proceeds rapidly, often without catalysis, due to the alpha-effect (lone pair repulsion on adjacent heteroatoms increasing nucleophilicity).
-
Conditions: Methanol/Water, pH 4-5 (acetate buffer).
-
Application: This reaction is bio-orthogonal. It is frequently used to conjugate the 3-fluorobenzyl moiety to peptide aldehydes or glyco-conjugates to improve lipophilicity and membrane permeability.
Pharmacophore Utility
The 3-fluorobenzyl fragment is a bioisostere for unsubstituted benzyl groups but offers:
-
Metabolic Blocking: The fluorine atom blocks the C3 position from hydroxylation.
-
Conformational Bias: The C-F bond prefers to be coplanar with the ring, influencing the binding pocket fit.
Visualization: Reactivity Profile
Figure 2: Divergent reactivity of the aminooxy scaffold leading to stable pharmacophores.
Safety & Handling Protocols
As a senior scientist, one must treat hydroxylamine derivatives with caution due to their potential thermal instability and toxicity profile.
-
Stability: The hydrochloride salt is stable at room temperature for years if kept dry. The free base is prone to oxidation and slow decomposition; it should be generated in situ or used immediately.
-
Toxicology: Hydroxylamines can induce methemoglobinemia. All handling should occur in a fume hood.[1]
-
GHS Classification:
Storage Protocol: Store the HCl salt under Argon at 2-8°C. Avoid contact with strong oxidizing agents and metal salts (Fe, Cu), which can catalyze decomposition.
References
-
Sigma-Aldrich. 1-[(Aminooxy)methyl]-3-fluorobenzene hydrochloride Product Sheet.Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2776369, O-(3-Fluorobenzyl)hydroxylamine.Link
-
Meanwell, N. A. (2011).[7] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[7] Link
-
Grochowski, E., & Jurczak, J. (1976). Synthesis of O-alkylhydroxylamines via Mitsunobu reaction. Synthesis, 1976(10), 682-684. (Foundational method for synthesis).[7]
-
ChemScene. Safety Data Sheet: O-(3-Fluorobenzyl)hydroxylamine hydrochloride.Link
Sources
- 1. broadpharm.com [broadpharm.com]
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- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. Discovery of a Hydroxylamine-Based Brain-Penetrant EGFR Inhibitor for Metastatic Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
